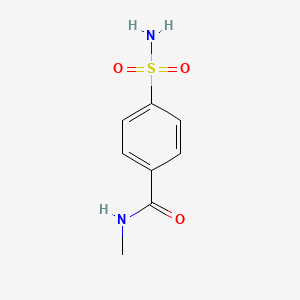

N-methyl-4-sulfamoylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-4-sulfamoylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-10-8(11)6-2-4-7(5-3-6)14(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDFBRMMEMHBEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399236 | |

| Record name | N-methyl-4-sulfamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10518-85-1 | |

| Record name | N-methyl-4-sulfamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N Methyl 4 Sulfamoylbenzamide Analogs

Established Synthetic Pathways to the Sulfamoylbenzamide Core

The construction of the fundamental sulfamoylbenzamide scaffold can be achieved through several reliable synthetic strategies. These pathways typically involve the sequential or one-pot formation of the sulfonamide and amide functionalities attached to a central benzene (B151609) ring.

Sulfonylation Reactions

A primary method for introducing the sulfamoyl group is through the direct sulfonylation of a benzoic acid derivative or a related precursor. Chlorosulfonic acid is a common reagent for this transformation, often proceeding via a Friedel-Crafts-type reaction.

The synthesis often begins with the chlorosulfonation of an appropriately substituted benzoic acid. nih.govrsc.org For instance, 2-fluorobenzoic acid can be reacted with chlorosulfonic acid to produce the corresponding sulfonyl chloride. nih.gov Similarly, the reaction of 4-bromobenzoic acid with chlorosulfonic acid at elevated temperatures yields 4-bromo-3-(chlorosulfonyl)benzoic acid. The resulting sulfonyl chloride is a versatile intermediate that can then be reacted with ammonia (B1221849) or various amines to form the sulfonamide moiety. nih.govrsc.orgnih.govtandfonline.com For example, treatment of 4-bromo-3-(chlorosulfonyl)benzoic acid with concentrated ammonium (B1175870) hydroxide (B78521) leads to the formation of 4-bromo-3-sulfamoylbenzoic acid. google.com

A general synthetic scheme involves:

Chlorosulfonation : Reaction of a benzoic acid derivative with chlorosulfonic acid. nih.govrsc.org

Sulfonamide Formation : Subsequent reaction of the generated sulfonyl chloride with an amine (e.g., ammonia, cyclopropylamine (B47189), morpholine) to yield the sulfamoylbenzoic acid intermediate. nih.govrsc.org

The reaction conditions, such as temperature and reagent stoichiometry, are crucial for achieving regioselectivity and high yields, as the sulfonylation of electron-deficient rings like benzoic acid can require forcing conditions. nih.govrsc.orgnih.gov

| Starting Material | Reagent | Intermediate/Product | Reference |

|---|---|---|---|

| 2-Fluorobenzoic acid | Chlorosulfonic acid (ClSO₃H) | 4-Fluoro-3-(chlorosulfonyl)benzoic acid | nih.gov |

| Benzoic acid derivatives | Chlorosulfonic acid (ClSO₃H) | Chlorosulfonylbenzoic acid derivatives | nih.govrsc.org |

| 4-Bromobenzoic acid | Chlorosulfonic acid (ClSO₃H) | 4-Bromo-3-(chlorosulfonyl)benzoic acid | google.com |

| 2-Fluoroacetanilide | Chlorosulfonic acid (ClSO₃H) | Regioisomeric mixture of sulfonyl chlorides | nih.gov |

Amide Bond Formation Methodologies

The formation of the benzamide (B126) linkage is a key step in the synthesis of N-methyl-4-sulfamoylbenzamide and its analogs. This is typically achieved by coupling a sulfamoylbenzoic acid intermediate with the desired amine.

Two principal routes are commonly employed:

Acyl Chloride Route : The sulfamoylbenzoic acid is first converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride is then reacted with an amine, such as methylamine (B109427), to form the final N-methylbenzamide product. google.com For instance, 4-bromo-3-sulfamoylbenzoyl chloride reacts with a methylamine solution to yield 4-bromo-3-sulfamoyl-N-methylbenzamide. google.com

Direct Coupling Reactions : This approach utilizes coupling reagents to facilitate the direct formation of the amide bond between the carboxylic acid of the sulfamoylbenzoic acid and an amine. Standard carbodiimide (B86325) coupling conditions are frequently used, employing reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI or EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) or an additive like N-hydroxybenzotriazole (HOBt). nih.govrsc.org This method is versatile and works well for a range of primary and secondary aliphatic amines as well as anilines. nih.gov The choice of solvent, often a mixture like dichloromethane (B109758) (DCM) and dimethylformamide (DMF), is important for the reaction's success. nih.gov

Spectroscopic analysis, such as 1H-NMR, can confirm the successful formation of the amide bond, often showing a characteristic singlet signal for the -NHCO proton around δ 10 ppm. scispace.com

Catalyzed Coupling Reactions for Benzamide Synthesis

Modern synthetic chemistry has introduced powerful transition-metal-catalyzed reactions for the construction of benzamide frameworks. These methods often offer high efficiency and atom economy.

Rhodium-Catalyzed Reactions : Rhodium catalysts have been effectively used for the oxidative coupling of existing benzamides with alkynes to create more complex polycyclic amides like isoquinolones. snnu.edu.cnscispace.com This process involves the chelation-assisted C-H activation at the ortho-position of the benzamide's phenyl ring. snnu.edu.cnscispace.com Both N-alkyl and N-aryl secondary benzamides are suitable substrates for these transformations. snnu.edu.cnscispace.com

Palladium-Catalyzed Reactions : Palladium catalysis offers an efficient route to ortho-substituted benzamides through the denitrogenative cross-coupling of 1,2,3-benzotriazin-4(3H)-ones with various partners. acs.orgrsc.orgnih.gov For example, coupling with DABAL-Me₃ (a trimethylaluminum (B3029685) surrogate) in the presence of a Pd(OAc)₂/XantPhos catalyst system yields a wide array of ortho-methylated N-aryl amides. acs.orgnih.gov Similarly, a palladium-catalyzed Suzuki-Miyaura type cross-coupling of benzotriazinones with organoboronic acids can produce ortho-arylated and alkenylated benzamides. rsc.org These reactions are believed to proceed through a five-membered aza-palladacyclic intermediate. rsc.org

| Catalyst System | Reactants | Product Type | Reaction Type | Reference |

|---|---|---|---|---|

| [RhCp*Cl₂]₂ / Ag₂CO₃ | Benzamides and Alkynes | Isoquinolones / Polycyclic amides | Oxidative C-H Activation/Coupling | snnu.edu.cnscispace.com |

| Pd(OAc)₂ / XantPhos | snnu.edu.cnacs.orgrsc.org-Benzotriazin-4(3H)-ones and DABAL-Me₃ | ortho-Methylated benzamides | Denitrogenative Cross-Coupling | acs.orgnih.gov |

| Palladium Catalyst | 1,2,3-Benzotriazin-4(3H)-ones and Organoboronic acids | ortho-Arylated/Alkenylated benzamides | Denitrogenative Suzuki-Miyaura Coupling | rsc.org |

Targeted Functionalization and Substituent Introduction on the this compound Framework

Once the core this compound structure is synthesized, it can be further modified to create a library of analogs. These modifications can be targeted at the benzamide nitrogen or the phenyl ring, allowing for fine-tuning of the molecule's properties.

Modifications at the Benzamide Nitrogen (N-alkylation/arylation)

The amide nitrogen provides a key site for introducing a variety of substituents.

N-Alkylation : The selective monoalkylation of the amide nitrogen can be achieved through several methods. A classical approach involves the reaction with an alkylating agent. For instance, N-alkylation of related sulfonamides has been accomplished via a copper iodide-catalyzed Ullmann reaction with reagents like 3,4-difluorobromobenzene, although this can require high temperatures and long reaction times. nih.gov Microwave irradiation has been shown to accelerate the coupling, particularly for N-methylated substrates. nih.gov Patent literature also describes the selective monoalkylation of the sulfamoyl group by first converting the sulfonamide to its alkali metal salt and then reacting it with an alkylating agent. google.com

N-Arylation : The introduction of aryl groups at the nitrogen position is another important modification. Copper-catalyzed N-arylation reactions provide a facile method for this transformation. beilstein-journals.org A system using a simple copper salt, such as Cu(OTf)₂, in ethanol (B145695) can effectively catalyze the N-arylation of amides and sulfonamides with arylboroxines, yielding the corresponding N-aryl products in moderate to excellent yields without the need for a base. beilstein-journals.org Such methods are applicable to a variety of substrates, demonstrating little difference in reactivity between electron-rich and electron-deficient aryl rings. beilstein-journals.org

Substitutions on the Phenyl Ring of the Benzamide Moiety

The aromatic ring of the benzamide moiety is another prime target for functionalization, allowing for the introduction of various substituents that can modulate the molecule's electronic and steric properties.

Substitutions can be incorporated either by starting with an already substituted raw material or by direct functionalization of the pre-formed ring. For example, starting the synthesis with a substituted benzoic acid, such as 4-chlorobenzoic acid or 4-methoxybenzoic acid, leads to the corresponding substituted sulfamoylbenzamide analog. tandfonline.comgoogle.com

Direct C-H activation offers a more advanced strategy for late-stage functionalization. Rhodium-catalyzed oxidative coupling reactions can achieve selective activation of the ortho C-H bonds of the phenyl ring in N-alkyl and N-aryl benzamides, allowing for the introduction of new groups at this position. snnu.edu.cnscispace.com

The introduction of various substituents on the phenyl ring has been shown to significantly influence the biological activity of sulfamoylbenzamide derivatives. Studies have explored a range of substitutions, including:

Halogens : Chloro (Cl) and fluoro (F) groups. tandfonline.comgoogle.com

Alkoxy groups : Methoxy (B1213986) (-OMe) groups. tandfonline.com

Electron-withdrawing groups : Trifluoromethyl (-CF₃). tandfonline.com

These modifications have a dramatic effect on the properties of the resulting compounds, highlighting the importance of phenyl ring functionalization in developing targeted molecules. tandfonline.comnih.gov

Derivatization of the Sulfamoyl Group

The sulfamoyl group (-SO₂NH₂) of this compound is a key site for chemical modification, allowing for the introduction of a wide array of substituents to modulate the compound's physicochemical and biological properties. The primary method for derivatizing this group involves the reaction of a precursor, 4-(chlorosulfonyl)benzoic acid or its activated form, with various primary and secondary amines. nih.govgoogle.com This nucleophilic substitution reaction at the sulfonyl chloride is a versatile strategy for generating a library of N-substituted sulfamoylbenzamide analogs.

The general synthetic route often commences with the chlorosulfonation of a benzoic acid derivative. researchgate.netjapsonline.com The resulting sulfonyl chloride is a reactive intermediate that readily couples with a diverse range of amines. For instance, studies have reported the reaction of sulfonyl chlorides with amines such as cyclopropylamine, morpholine (B109124), and various anilines to produce the corresponding sulfonamides. researchgate.netjapsonline.com The reaction conditions for this amination step are typically mild, often carried out in a suitable solvent like dichloromethane (CH₂Cl₂) or acetone, and in the presence of a base such as triethylamine (B128534) (Et₃N) to neutralize the hydrochloric acid byproduct. nih.govresearchgate.net

The diversity of the final products is dictated by the choice of the amine. Researchers have successfully incorporated a variety of functional groups through this method, including:

Alkyl and cycloalkyl groups nih.gov

Aromatic and heteroaromatic rings researchgate.net

Amino acid moieties nih.gov

For example, one synthetic approach involves the reaction of a sulfonyl chloride intermediate with primary and secondary aliphatic and benzyl (B1604629) amines to afford a library of structurally diverse sulfamoyl analogs. nih.gov In another instance, sulfamoylbenzoic acids were synthesized by treating the corresponding sulfonyl chloride with amines like cyclopropylamine and morpholine. researchgate.netjapsonline.com These intermediates were then further reacted to form the final benzamide derivatives. researchgate.netjapsonline.com

The table below summarizes examples of different amines used for the derivatization of the sulfamoyl group in benzamide scaffolds, leading to a variety of analogs.

| Precursor | Amine | Resulting Sulfamoyl Derivative | Reference |

| 2-Fluorobenzoic acid sulfonyl chloride | Cyclopentylamine | N-Cyclopentylsulfamoyl derivative | nih.gov |

| 3-Nitrobenzoyl sulfonyl chloride | p-Bromoaniline | N-(4-bromophenyl)sulfamoyl derivative | researchgate.net |

| 3-Nitrobenzoyl sulfonyl chloride | Morpholine | Morpholinosulfonyl derivative | researchgate.netjapsonline.com |

| 2-Fluorobenzoic acid sulfonyl chloride | Benzylamines | N-Benzylsulfamoyl derivatives | nih.gov |

This derivatization strategy provides a robust platform for generating a wide range of N-substituted sulfamoylbenzamide analogs, enabling the fine-tuning of their properties for specific applications.

Stereoselective Synthesis of this compound Derivatives

The introduction of chirality into this compound derivatives can be crucial for their interaction with biological targets, which are often stereospecific. While the parent molecule, this compound, is achiral, the introduction of asymmetric centers during derivatization necessitates the use of stereoselective synthetic methods. General principles of asymmetric synthesis can be applied to produce enantiomerically pure or enriched derivatives. google.com

Methods for achieving stereoselectivity in the synthesis of chiral sulfamoylbenzamide analogs can be broadly categorized into three main approaches:

Use of Chiral Starting Materials: This is a straightforward approach where a chiral amine is reacted with the achiral sulfonyl chloride precursor. The chirality is thus incorporated from a commercially available or pre-synthesized enantiomerically pure starting material. For example, reacting 4-(chlorosulfonyl)benzoyl chloride with an enantiopure amine, such as (R)- or (S)-1-phenylethylamine, would yield the corresponding chiral N-substituted sulfamoylbenzamide.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the achiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed. While less common for direct sulfamoylation, this principle is widely used in asymmetric synthesis.

Use of Chiral Catalysts: A chiral catalyst can be employed to control the stereochemical outcome of a reaction. For instance, a kinetic resolution process catalyzed by a chiral catalyst could be used to selectively react one enantiomer of a racemic starting material, leaving the other enantiomer unreacted. Asymmetric oxidation of a prochiral sulfur compound to a chiral sulfoxide (B87167) is a well-established method, though this applies to a different class of sulfur compounds. nih.gov

Furthermore, once a mixture of stereoisomers (enantiomers or diastereomers) is synthesized, separation can be achieved through various standard procedures. google.com These methods include:

Fractional Crystallization: Diastereomeric salts can be formed by reacting a racemic mixture with a chiral resolving agent, leading to diastereomers with different solubilities that can be separated by crystallization.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for separating enantiomers. thegoodscentscompany.com Chiral derivatization can also be employed to convert enantiomers into diastereomers, which can then be separated on a standard chromatography column. thegoodscentscompany.comevitachem.com

While specific, detailed protocols for the stereoselective synthesis of this compound derivatives are not extensively reported in the provided context, the fundamental strategies of asymmetric synthesis are applicable. The choice of method would depend on the specific target molecule and the desired level of stereochemical purity. google.com

Optimization of Synthetic Reaction Conditions

The efficiency of synthesizing this compound and its analogs is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing product yield, minimizing reaction times, and ensuring high purity. Key factors that are often optimized include the choice of solvent, reaction temperature, catalyst, and the use of enabling technologies like microwave irradiation. beilstein-journals.org

A notable example of reaction optimization is the synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide, a derivative of sulfamoylbenzamide. A study compared conventional heating methods with microwave-assisted synthesis for this compound. The use of microwave irradiation was found to significantly improve both the reaction yield and the reaction time.

The table below presents a comparison of conventional and microwave-assisted methods for the synthesis of an adamantane-sulfamoylbenzamide derivative, highlighting the benefits of optimization. nih.gov

| Method | Reactants | Reaction Time | Yield | Reference |

| Conventional | Amantadine (1 eq) + 4-(Chlorosulfonyl)benzoic acid (1 eq) | 48 hours | 25% | nih.gov |

| Microwave | Amantadine (2 eq) + 4-(Chlorosulfonyl)benzoic acid (1 eq) | 30 minutes | 78% | nih.gov |

As the data indicates, the microwave-assisted method, coupled with an adjustment in the stoichiometry of the reactants, led to a dramatic reduction in reaction time from 48 hours to just 30 minutes, while the yield increased from 25% to 78%. nih.gov This demonstrates the significant impact that optimizing reaction conditions can have on the synthetic outcome.

General principles for optimizing the synthesis of sulfamoylbenzamide derivatives include:

Solvent Selection: The choice of solvent can influence the solubility of reactants and the reaction rate. Anhydrous solvents like DMF or dichloromethane are often used for sulfonylation reactions to prevent hydrolysis of the sulfonyl chloride. nih.gov

Temperature Control: Many of the reaction steps are sensitive to temperature. For example, nitration reactions are often carried out at low temperatures (0–5°C) to minimize the formation of byproducts. nih.gov Conversely, some coupling reactions may require elevated temperatures. google.com

Stoichiometry: Adjusting the ratio of reactants can be critical for driving the reaction to completion and maximizing the yield of the desired product. nih.gov

Catalysts: The use of catalysts, such as DMAP in acylation reactions, can significantly accelerate the reaction rate. nih.gov

The optimal reaction conditions can vary depending on the specific reactants and the desired product. Therefore, systematic optimization by screening different solvents, temperatures, and reactant ratios is a common practice to identify the most efficient synthetic protocol. beilstein-journals.org

Advanced Characterization Techniques for Sulfamoylbenzamide Structure Elucidation and Purity Assessment

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are instrumental in providing detailed information about the molecular structure of N-methyl-4-sulfamoylbenzamide. By analyzing the interaction of the compound with electromagnetic radiation, specific structural features can be identified and confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In ¹H NMR analysis of sulfamoyl benzamide (B126) derivatives, the proton signals confirm the presence of specific groups. For instance, a singlet signal observed around δ 10 ppm is characteristic of the -NHCO group proton, confirming the formation of the amide bond. researchgate.net The aromatic protons typically appear as multiplets in the downfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. In derivatives of sulfamoyl benzamide, the carbonyl carbon of the amide group (C=O) typically resonates at a distinct chemical shift. For example, in some derivatives, this peak appears around 166.1 ppm. rsc.org The carbons of the benzene (B151609) ring and the methyl group will also have characteristic chemical shifts, further confirming the compound's structure. rsc.org

| ¹H NMR Data for a Sulfamoyl Benzamide Derivative | | :--- | :--- | | Chemical Shift (δ ppm) | Assignment | | ~10 | -NHCO (singlet) | | Downfield region | Aromatic protons (multiplets) | Data derived from studies on sulfamoyl benzamide derivatives. researchgate.net

| ¹³C NMR Data for a Sulfamoyl Benzamide Derivative | | :--- | :--- | | Chemical Shift (δ ppm) | Assignment | | 166.1 | C=O (amide) | | 139.6 | Aromatic C | | 136.4 | Aromatic C | | 133.1 | Aromatic C | | 132.3 | Aromatic C | | 130.7 | Aromatic C | | 129.5 | Aromatic C | | 24.5 | Methyl C | Data for a specific cyclopropyl-containing sulfamoyl benzamide derivative. rsc.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.

For this compound and its derivatives, characteristic IR absorption bands include:

N-H stretching: A broad band typically observed in the region of 3500–3300 cm⁻¹ is indicative of the N-H bonds in the sulfonamide and amide groups. acs.org

C=O stretching: The presence of the amide carbonyl group is confirmed by a strong absorption band around 1644 cm⁻¹. acs.org

S=O stretching: The sulfonyl group (O=S=O) of the sulfonamide exhibits characteristic asymmetric and symmetric stretching vibrations. These are often seen as two distinct bands. For related sulfonamides, these bands have been observed at approximately 1413 cm⁻¹ (asymmetric) and 1105 cm⁻¹ (symmetric). researchgate.net

S-N stretching: The stretching vibration of the sulfur-nitrogen bond in the sulfonamide group can be observed around 928 cm⁻¹. researchgate.net

Aromatic C-H and C=C stretching: Bands corresponding to the aromatic ring are also present.

| Characteristic IR Absorption Bands for Sulfamoylbenzamide Derivatives | | :--- | :--- | | Frequency Range (cm⁻¹) | Functional Group Vibration | | 3500–3300 | N-H stretch | | ~1644 | C=O stretch (amide) | | ~1413 | Asymmetric O=S=O stretch | | ~1105 | Symmetric O=S=O stretch | | ~928 | S-N stretch | Data compiled from studies on various sulfamoylbenzamide compounds. acs.orgresearchgate.net

Mass Spectrometry (ESI-MS, HRMS) for Molecular Ion Validation

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the protonated molecule [M+H]⁺ is typically observed. For this compound (molecular weight 214.24 g/mol ), the expected m/z value for the [M+H]⁺ ion would be approximately 215.04849. uni.lusigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. This is a powerful tool for confirming the molecular formula. For instance, the calculated exact mass for the [M+H]⁺ ion of a related sulfamoyl benzamide derivative was found to be 458.9775, with the experimental value from HRMS being 458.9782, thus confirming the proposed chemical formula. rsc.org

| Predicted Mass Spectrometry Data for this compound | | :--- | :--- | :--- | | Adduct | m/z | Predicted Collision Cross Section (Ų) | | [M+H]⁺ | 215.04849 | 142.9 | | [M+Na]⁺ | 237.03043 | 150.6 | | [M-H]⁻ | 213.03393 | 146.5 | Data from PubChemLite. uni.lu

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive proof of the molecular structure, including bond lengths, bond angles, and conformational details.

For this compound, a single-crystal X-ray diffraction analysis would reveal the exact spatial orientation of the methyl, benzamide, and sulfamoyl groups. This technique has been successfully applied to various related sulfamoylbenzamide derivatives, providing unambiguous structural confirmation. expasy.orgpdbj.org For example, in the crystal structure of a related compound, N-benzyl-p-toluenesulfonamide, N—H⋯O hydrogen bonds were observed to link the molecules into ribbons. researchgate.net Such detailed structural information is invaluable for understanding intermolecular interactions in the solid state.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for assessing the purity of this compound and for analyzing mixtures during its synthesis and purification.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity assessment. A C18 column with a mobile phase gradient, such as acetonitrile (B52724) and water, is often employed for separating the target compound from any impurities or starting materials. The purity is determined by integrating the peak area of the compound of interest relative to the total peak area in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of a chemical reaction and to get a preliminary indication of the purity of the product. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system. For example, various sulfamoyl benzamide derivatives have been characterized by their Rf values in solvent systems like chloroform:methanol. rsc.org

Molecular Mechanism of Action and Biological Target Engagement in Research Models

Elucidation of Molecular Targets for N-Methyl-4-Sulfamoylbenzamide and its Analogs

The therapeutic potential of this compound and its derivatives stems from their ability to interact with and modulate the activity of various key biological targets. Research has demonstrated that this class of compounds can act as inhibitors or activators of several enzymes, suggesting a broad range of pharmacological applications. The following sections detail the specific molecular targets and the nature of their engagement by this compound and its analogs.

This compound and its analogs, particularly benzamides with 4-sulfamoyl groups, have been extensively studied as inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes. nih.govresearchgate.net These enzymes play a crucial role in various physiological processes, and their inhibition has therapeutic applications, such as in the treatment of glaucoma. nih.gov

A series of benzamides incorporating 4-sulfamoyl moieties demonstrated potent inhibitory activity against several human (h) carbonic anhydrase isoforms. Specifically, hCA II, VII, and IX were inhibited in the low nanomolar or even subnanomolar ranges, while hCA I showed slightly less sensitivity to inhibition, with inhibition constants (KIs) ranging from 5.3 to 334 nM. nih.gov

Furthermore, N-((4-sulfamoylphenyl)carbamothioyl) amides, which are structurally related to this compound, have also been investigated as CA inhibitors. These compounds exhibited significant inhibition against human carbonic anhydrase isoforms hCA I, hCA II, and hCA VII, with many showing better inhibitory profiles than the standard drug acetazolamide. mdpi.com The KIs for these compounds against hCA I were in the range of 13.3–87.6 nM, against hCA II in the range of 5.3–384.3 nM, and against hCA VII in the range of 1.1–13.5 nM. mdpi.com

| Compound Type | Target Isoform | Inhibition Constant (KI) |

|---|---|---|

| Benzamide-4-Sulfonamides | hCA I | 5.3–334 nM |

| hCA II, VII, IX | Low nanomolar to subnanomolar range | |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA I | 13.3–87.6 nM |

| hCA II | 5.3–384.3 nM | |

| hCA VII | 1.1–13.5 nM |

Analogs of this compound have been identified as activators of glucokinase (GK), a key enzyme in glucose metabolism. researchgate.netnih.gov GK activators are being explored as a therapeutic strategy for type 2 diabetes. researchgate.net A series of novel N-pyridin-2-yl benzamide (B126) analogs were synthesized and evaluated for their potential as allosteric activators of GK. nih.gov Several of these compounds demonstrated excellent GK activity, with a GK fold activation of around 2. nih.gov

In another study, a series of sulfamoyl benzamide derivatives were designed and synthesized as potential glucokinase activators. researchgate.net One of the synthesized compounds exhibited the highest antidiabetic activity in animal models. researchgate.net These findings suggest that the sulfamoyl benzamide scaffold is a promising starting point for the development of novel and effective GK activators for the management of type 2 diabetes. researchgate.net

| Compound Series | Target | Activity |

|---|---|---|

| N-pyridin-2-yl benzamide analogues | Glucokinase (GK) | Excellent GK activation (around 2-fold) |

| Sulfamoyl benzamide derivatives | Glucokinase (GK) | Significant antidiabetic activity in animal models |

Sulfamoyl-benzamide derivatives have been synthesized and identified as selective inhibitors of human ecto-nucleotide triphosphate diphosphohydrolases (h-NTPDases). nih.gov These enzymes are involved in various physiological and pathological processes, including thrombosis, diabetes, inflammation, and cancer. nih.gov

Specific analogs have shown potent and selective inhibition of different h-NTPDase isoforms. For instance, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide was found to be the most potent inhibitor of h-NTPDase1 with an IC50 value of 2.88 ± 0.13 μM. nih.govnih.gov Other compounds, such as N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide, 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide, and 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide, exhibited sub-micromolar inhibitory concentrations against h-NTPDase2. nih.gov Furthermore, the h-NTPDase8 isoform was selectively inhibited by 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid with an IC50 value of 0.28 ± 0.07 μM. nih.gov

| Compound | Target Isoform | IC50 Value |

|---|---|---|

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase1 | 2.88 ± 0.13 μM |

| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | h-NTPDase2 | Sub-micromolar |

| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | Sub-micromolar | |

| 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | Sub-micromolar | |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase3 | 0.72 ± 0.11 μM |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | 0.28 ± 0.07 μM |

The inhibition of glycosidases, such as α-glucosidase and α-amylase, is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govfrontiersin.org While direct studies on this compound are limited, related sulfonamide derivatives have been investigated for their α-glucosidase inhibitory activity.

A series of novel phthalimide-benzenesulfonamide hybrids were synthesized, and most of the compounds showed potent α-glucosidase inhibition. nih.gov The most active compound in this series, bearing a 4-phenylpiperazin and a 4-methylphenyl ring, exhibited an IC50 value of 52.2 ± 0.1 μM, which was approximately 14.5-fold more active than the standard drug acarbose. nih.gov This suggests that the benzenesulfonamide scaffold can be a key pharmacophore for potent α-glucosidase inhibitors.

| Compound Series | Target Enzyme | Activity (IC50) | Comparison |

|---|---|---|---|

| Phthalimide-benzenesulfonamide hybrids | α-glucosidase | 52.2 ± 0.1 μM (most potent) | ~14.5-fold more active than acarbose |

Analogs of this compound have been explored for their inhibitory effects on other enzymes, including acetylcholinesterase (AChE) and urease. A series of 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide derivatives were synthesized and evaluated as potential anti-Alzheimer agents through AChE inhibition. nih.gov One of the compounds in this series demonstrated the highest inhibitory potency with an IC50 of 1.1 ± 0.25 µM. nih.gov

In the context of urease inhibition, which is a target for treating infections by urease-producing bacteria like Helicobacter pylori, sulfonamide derivatives have shown promise. nih.gov The structural similarity of sulfonamides to urea allows them to compete for the active site of the urease enzyme. nih.gov Newly synthesized sulfonamide-1,2,3-triazole-acetamide derivatives were found to be potent urease inhibitors, with all tested compounds showing IC50 values ranging from 0.12 to 4.53 µM, significantly more potent than the standard inhibitor thiourea (IC50 = 23.76 µM). nih.gov

| Compound Series | Target Enzyme | Activity (IC50) |

|---|---|---|

| 4-(1,3-Dioxoisoindolin-2-yl)-N-phenyl benzamide derivatives | Acetylcholinesterase (AChE) | 1.1 ± 0.25 µM (most potent) |

| Sulfonamide-1,2,3-triazole-acetamide derivatives | Urease | 0.12–4.53 µM |

Receptor Binding Interactions

This compound and its derivatives primarily interact with the core protein (Cp) of the Hepatitis B Virus (HBV). nih.govnih.gov This interaction occurs at a hydrophobic pocket located at the interface between two core protein dimers, often referred to as the HAP pocket. nih.govnih.gov The binding at this site is crucial for the compound's function as a capsid assembly modulator (CAM). biorxiv.orgnih.gov

Molecular docking studies have elucidated the specific interactions between sulfamoylbenzamide-based compounds and the HBV core protein. Key interactions often involve hydrogen bonds between the benzamide oxygen and the amino acid Trp102, as well as with Thr128. nih.govnih.gov Additionally, the aromatic rings of the compound typically engage in hydrophobic interactions with residues such as Pro25, Leu30, Thr33, Ile105, Ser106, and Val124. nih.gov For instance, the difluoro-substituted phenyl group of one derivative binds to a hydrophobic pocket formed by Pro25, Leu30, Thr33, Ile105, and Ser106 of one protein chain and Val124 of an adjacent chain. nih.gov These weak hydrophobic interactions are critical for the assembly of the capsid, and interference by CAMs is a key strategy for antiviral drug development. mdpi.com

Modulation of Biological Pathways

This compound belongs to a class of compounds known as Type II capsid assembly modulators (CAMs). nih.gov The HBV capsid is a critical structure composed of 120 core protein dimers that assemble to encapsulate the viral pregenomic RNA (pgRNA) and polymerase, a process essential for viral replication. nih.govmdpi.com

Instead of blocking this assembly, sulfamoylbenzamide derivatives accelerate the kinetics of capsid formation. nih.govasm.org This rapid assembly proceeds without the necessary pgRNA, leading to the formation of empty, non-infectious viral capsids. nih.govnih.gov By misdirecting the assembly process, these CAMs effectively disrupt the HBV life cycle, preventing the production of new, infectious virions and the formation of new covalently closed circular DNA (cccDNA), which is the reservoir for chronic infection. mdpi.com Some sulfamoylbenzamide compounds have been observed to induce the formation of irregular or aberrant tubular and rod-shaped particles instead of the normal icosahedral capsids, further highlighting their role in disrupting the normal assembly pathway. nih.gov

Purinergic signaling is a form of extracellular communication mediated by nucleotides like ATP and nucleosides like adenosine, which activate purinergic P1 and P2 receptors. nih.govnih.gov This signaling pathway is involved in a wide array of physiological and pathological processes. nih.govnih.gov Currently, the available scientific literature does not establish a direct link between this compound and the modulation of purinergic signaling pathways. The primary and well-documented mechanism of action for this class of compounds is the modulation of HBV capsid assembly. nih.govasm.orgnih.gov

Cellular and Biochemical Assays for Functional Characterization

In Vitro Enzyme Activity Assays (e.g., IC50 determination)

The antiviral efficacy of sulfamoylbenzamide derivatives is commonly quantified using in vitro cell-based assays to determine their 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50). The EC50 value represents the concentration of the compound required to inhibit HBV replication by 50%. These assays typically utilize human hepatoma cell lines that are engineered to produce HBV, such as HepG2.2.15 or HepAD38 cells. mdpi.comacs.org Researchers treat the cells with varying concentrations of the compound and measure the amount of HBV DNA in the cell culture supernatant using methods like real-time PCR or dot blot hybridization. nih.govnih.gov

Numerous studies have reported the EC50 values for various sulfamoylbenzamide derivatives, demonstrating their potent anti-HBV activity, often in the submicromolar to low micromolar range. nih.govmdpi.comnih.gov

Cell-Based Reporter Assays for Pathway Modulation

To further characterize the mechanism of action and confirm pathway modulation, cell-based reporter assays are employed. A common example is the use of a HepAD38 cell line that contains a luciferase reporter gene (HepAD38-luc). acs.orgnih.gov This system can be used in high-throughput screening to identify compounds that inhibit HBV replication. acs.orgnih.gov In this assay, the level of luciferase activity often correlates with viral replication, and a decrease in signal indicates inhibition.

Another critical cell-based assay involves monitoring the levels of Hepatitis B e-antigen (HBeAg). In cell systems like HepAD38, where HBV replication is controlled by tetracycline, HBeAg production can be used as a reporter for the levels of intracellular cccDNA. nih.gov By measuring HBeAg secretion, researchers can assess whether a compound affects the formation or stability of the cccDNA reservoir, which is a key goal of curative HBV therapies. nih.gov These assays confirm that the observed reduction in viral DNA is due to the intended modulation of the capsid assembly pathway. acs.orgnih.gov

Mentioned Compounds

Computational Chemistry and in Silico Modeling of N Methyl 4 Sulfamoylbenzamide and Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic electronic properties of molecules, which dictate their stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For sulfamoylbenzamide derivatives, DFT calculations, often using Becke's three-parameter hybrid approach combined with the Lee-Yang-Parr correlation functional (B3LYP) and a basis set like 6-31G(d,p) or 6-311++G(d,p), are utilized to optimize molecular geometry and calculate various quantum chemical descriptors. tandfonline.commjcce.org.mk These calculations provide optimized structural parameters, such as bond lengths and angles, which often show good agreement with experimental data from techniques like X-ray diffraction. mjcce.org.mk

DFT is also used to compute global reactivity descriptors that help in understanding the molecule's chemical behavior. tandfonline.com For instance, in studies of novel benzamides bearing a sulfonamide moiety, DFT has been used to optimize the molecular structures and calculate key quantum chemical descriptors. tandfonline.com Similarly, the stability of molecules like 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoyl-benzamide, arising from hyperconjugative interactions and charge delocalization, has been analyzed using Natural Bond Orbital (NBO) analysis, which is often performed in conjunction with DFT. nih.gov

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's stability and reactivity. tandfonline.com A smaller energy gap suggests that the molecule is more reactive. nih.gov

For benzamide (B126) derivatives with a sulfamoyl group, analysis has shown that the distribution of HOMO electron density can be influenced by the nature of the substituent. tandfonline.com For example, when an alkyl group is attached to the sulfamoyl moiety, the HOMO density is dispersed on the benzamide part of the molecule. tandfonline.com The energy gap and other electronic properties like excitation energies can be calculated using Time-Dependent DFT (TD-DFT), which correlates with UV-Vis spectral data. nih.gov

Table 1: Example Quantum Chemical Descriptors from DFT Calculations for Benzamide Derivatives

| Compound/Derivative Class | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| 3-fluorobenzamide | 6-31++G(d,p), 6-311++G(d,p) | - | - | 5.521 |

| Anthracene Diimide Derivatives | - | - | - | ~1.0 - 2.45 |

| 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoyl-benzamide | 6-31G(d,p), 6-311G(d,p) | - | - | Illustrates high reactivity |

Note: Specific HOMO/LUMO energy values are highly dependent on the exact molecule and computational method. The table provides examples of reported energy gaps.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). This method is instrumental in understanding the binding modes of N-methyl-4-sulfamoylbenzamide derivatives with their biological targets.

Docking studies on various sulfamoylbenzamide derivatives have revealed key interactions that drive their biological activity. For example, in the context of antidiabetic agents, derivatives have been docked into the active sites of enzymes like α-glucosidase and α-amylase. nih.govtandfonline.com These simulations show that the compounds form hydrogen bonds, electrostatic, and hydrophobic interactions with crucial amino acid residues in the enzyme's active site. researchgate.net Docking scores, which estimate the binding affinity, for a series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives ranged from -8.0 to -10.2 kcal/mol for α-glucosidase and -8.3 to -11.1 kcal/mol for α-amylase. nih.govtandfonline.com

In another study targeting human nucleoside triphosphate diphosphohydrolases (h-NTPDases), docking of potent inhibitors revealed specific interactions. For instance, the morpholine (B109124) ring of one inhibitor formed hydrogen bonds with Trp450, Asp54, and Tyr63 residues, while a p-p stacking interaction was observed with a Phe360 residue. semanticscholar.org Similarly, when sulfamoylbenzamide derivatives were modeled as Hepatitis B Virus (HBV) capsid assembly effectors, docking showed the amide's oxygen and nitrogen atoms forming critical hydrogen bonds that bridge two protein subunits at the binding interface. nih.gov

Molecular Dynamics Simulations for Binding Site Stability and Conformational Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of a ligand-protein complex and the analysis of conformational changes.

MD simulations are frequently used to validate the results of molecular docking. nih.govresearchgate.net For sulfamoylbenzamide derivatives identified as potential antidiabetic agents, MD simulations were performed on the most active compounds. nih.govtandfonline.com Analysis of the root-mean-square deviation (RMSD) of the ligand-protein complex over the simulation time suggested that the compound remained stable within the binding site of the target proteins. nih.govtandfonline.comresearchgate.net

In a study on HBV capsid inhibitors, a 10-nanosecond MD simulation was run after docking the compound into the protein structure. nih.gov This simulation provided detailed insights into the protein-ligand contacts, revealing that specific hydrogen bonds, such as one with a Trp102 residue, were maintained for a majority of the simulation time, confirming a stable binding mode. nih.gov

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. This model can then be used as a 3D query to search large chemical databases for novel compounds, a process known as virtual screening. nih.gov

This approach has been successfully applied to classes of compounds that include benzamide derivatives. For example, a pharmacophore model for Histone Deacetylase 2 (HDAC2) inhibitors was generated based on a dataset of known active molecules. nih.gov The best model consisted of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and one aromatic ring. nih.gov This model was subsequently used to screen the National Cancer Institute (NCI) and Maybridge databases, leading to the identification of hundreds of potential new hit compounds. nih.gov

Similarly, a highly correlating pharmacophore model for type 4 cAMP phosphodiesterase (PDE4) inhibitors was developed and used for virtual screening. plos.org The identified hits were further filtered based on drug-like properties (e.g., Lipinski's rule of five) and molecular docking, ultimately proposing novel lead compounds. plos.org These examples demonstrate a common workflow where pharmacophore modeling and virtual screening, often combined with docking and other filters, serve to discover new chemical scaffolds based on the features of known active compounds like sulfamoylbenzamide derivatives. nih.govplos.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This allows for the prediction of the activity of new, unsynthesized compounds and provides insight into which structural features are important for potency.

For sulfamoylbenzamide derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. In one study on N-phenyl-3-sulfamoyl-benzamide-based HBV capsid assembly inhibitors, statistically significant CoMFA and CoMSIA models were developed. researchgate.net These models, which had high internal (q²) and external (r² pred) predictive ability, generated contour maps that visually represent how steric, electrostatic, and other fields influence biological activity. researchgate.net These maps, when analyzed alongside molecular docking results, can guide the design of more potent inhibitors. researchgate.net

Another QSAR study focused on N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl) sulfamoyl] benzamide derivatives as potential antidiabetic agents. ajchem-a.comajchem-a.com Using Genetic Function Approximation, a QSAR model was developed to predict the inhibitory activity against human intestinal maltase-glucoamylase. The best model showed excellent statistical validation, and it was subsequently used in a ligand-based approach to design four new compounds with potentially higher activity than the original lead compound. ajchem-a.comajchem-a.com

Table 2: Example Validation Parameters for a QSAR Model of Sulfamoylbenzamide Derivatives

| Model Parameter | Value | Description |

| R² int | 0.989 | Internal correlation coefficient, indicating the model's fit to the training data. |

| R² adj | 0.984 | R² adjusted for the number of descriptors in the model. |

| Q² cv | 0.974 | Cross-validated correlation coefficient, indicating the model's internal predictive ability. |

| R² ext | 0.722 | External correlation coefficient, indicating the model's ability to predict the activity of an external test set. |

Source: Data from a QSAR study on N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl) sulfamoyl] benzamide derivatives. ajchem-a.com

Predictive Modeling of Pharmacokinetic Properties (excluding ADME clinical data)

In modern drug discovery, the early prediction of a molecule's pharmacokinetic profile is essential for identifying candidates with a higher probability of success. Computational, or in silico, methods provide a rapid and cost-effective means to estimate these properties for this compound and its derivatives, guiding the synthesis and prioritization of compounds for further testing. These predictive models rely on the molecule's structure to calculate physicochemical and pharmacokinetic parameters.

Various computational tools and methodologies are employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of sulfamoylbenzamide derivatives. Web-based servers like SWISS-ADME and FAF-Drugs4 are frequently utilized to assess drug-likeness and pharmacokinetic characteristics based on established rules and models, such as Lipinski's Rule of Five. tandfonline.comjapsonline.com Quantitative Structure-Activity Relationship (QSAR) models are also developed to correlate structural features with metabolic stability. ajchem-a.comsemanticscholar.org

Research findings from multiple studies on various sulfamoylbenzamide derivatives consistently indicate that these compounds are predicted to have favorable pharmacokinetic profiles. In silico ADME/T analyses of newly synthesized benzamides bearing a sulfonamide moiety suggested that the molecules exhibited good pharmacokinetics and bioavailability. tandfonline.com Similarly, studies on hetero-substituted sulfonamido-benzamide hybrids concluded that the compounds were predicted to have good bioavailability. researchgate.netresearchgate.net

Predicted Absorption and Bioavailability

The prediction of oral bioavailability is a key aspect of in silico modeling. Gastrointestinal (GI) absorption and cell permeability are critical determinants of this parameter. For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the predicted human intestinal absorption values were high, ranging from 93.10% to 95.93%. nih.gov This suggests that compounds in this class are likely to be well-absorbed from the gut. nih.gov Levosulpiride (B1682626) derivatives were also predicted to have high GI absorption. tandfonline.com The topological polar surface area (TPSA) is another descriptor used to predict absorption; for a series of N-benzothiazol-2-yl benzamide derivatives, TPSA values were calculated to evaluate their absorption potential. japsonline.com

Cell permeability is often modeled using Caco-2 and Madin-Darby Canine Kidney (MDCK) cell assays. For the 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide series, predicted in vitro Caco-2 cell permeability was in the range of 0.36–0.55 nm/s, while MDCK cell permeability was predicted to be between 0.01–0.97 nm/s, indicating low permeability through these specific cell lines in vitro. nih.gov In contrast, another study on 3-sulfamoylbenzamide (B74759) derivatives reported measured permeability values using an MDCKII-LE cell line. nih.gov

Predicted Distribution Properties

The distribution of a drug throughout the body is influenced by factors such as plasma protein binding (PPB) and its ability to cross physiological barriers like the blood-brain barrier (BBB). Computational models for a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives predicted strong binding to plasma proteins, with values in the range of 95.75% to 100%. nih.gov For levosulpiride derivatives, in silico studies predicted that none of the compounds would cross the blood-brain barrier. tandfonline.comtandfonline.com This is a significant finding when designing drugs intended for peripheral targets.

Predicted Metabolic Stability

The metabolic fate of a drug is a critical component of its pharmacokinetic profile. Computational models can predict the likely sites of metabolism by enzymes such as Cytochrome P450 (CYP). For indapamide, a related sulfamoylbenzamide, CYP3A4 was identified as a key enzyme in its metabolism. semanticscholar.org For a series of 3-sulfamoylbenzamide derivatives designed as ROMK inhibitors, metabolic stability was assessed in vitro using human liver microsomes (HLM), with apparent intrinsic clearance (Clint, app, s) values reported. nih.gov For example, the derivative 3-methyl-1,2,4-oxadiazole 8 showed improved metabolic stability (HLM Clint, app, s = 30 mL/min/kg) compared to its parent compound. nih.gov

While predictive models are invaluable, it is important to note their limitations. A study comparing experimental and calculated physicochemical properties for a set of N-acylsulfonamides found that while pKa predictions were generally accurate (r² = 0.95), the correlation for lipophilicity (logD7.4) was more modest (r² = 0.57). nih.gov This highlights that while in silico predictions offer a powerful resource for rapid assessment, experimental validation remains crucial for detailed structure-property relationship studies. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Levosulpiride (N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxy-5-sulfamoylbenzamide) |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide |

| N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl) sulfamoyl] benzamide |

| N-acylsulfonamide |

| N-benzothiazol-2-yl benzamide |

| Indapamide (4-Chloro-N-(2-Methylindolinyl)-3-Sulfamoylbenzamide) |

| 3-methyl-1,2,4-oxadiazole 8 (a 3-sulfamoylbenzamide derivative) |

Structure Activity Relationship Sar and Lead Optimization Principles for Sulfamoylbenzamide Compounds

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of sulfamoylbenzamide derivatives can be finely tuned by making strategic modifications at various positions of the core scaffold. This systematic exploration involves altering substituents on the N-methyl group, the sulfamoyl moiety, and the benzamide (B126) ring, as well as considering the compound's stereochemistry.

Impact of N-Methylation on Activity

N-methylation, the addition of a methyl group to a nitrogen atom, is a common strategy in medicinal chemistry that can significantly alter a compound's pharmacological profile. wordpress.com In the context of sulfamoylbenzamides, N-methylation of the sulfonamide nitrogen generally leads to an increase in lipophilicity and a decrease in aqueous solubility. wordpress.comresearchgate.net This change in physicochemical properties can directly impact the compound's biological activity.

The "magic-methyl effect" suggests that the addition of a methyl group can have a profound impact on the biological properties of a molecule. acs.org By masking a hydrogen bond donor, N-methylation can improve drug metabolism and pharmacokinetic (DMPK) properties. wordpress.com For instance, this modification can prevent the recognition of the compound by transporters, thereby enhancing its absorption. wordpress.com However, the placement of an N-methyl group can also control the conformation of the molecule, leading to unpredictable changes in its biological activity. nih.gov In some cases, N-methylation of amides can unexpectedly increase solubility and lower lipophilicity by inducing conformational changes that increase the polar surface area or disrupt intramolecular hydrogen bonds. researchgate.net Conversely, for sulfonamides, N-methylation typically decreases solubility and increases lipophilicity as it has less impact on conformation and masks a potentially acidic proton. wordpress.comresearchgate.net

Studies on quinoline-5-sulfonamide (B3425427) derivatives have shown that N-methylation can influence anticancer and antimicrobial activity. For example, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide demonstrated high activity against several cancer cell lines and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

Influence of Sulfamoyl Moiety Modifications

The sulfamoyl group is a critical pharmacophore in many biologically active compounds, contributing to target binding through hydrogen-bonding interactions. Modifications to this moiety in sulfamoylbenzamide derivatives have been shown to significantly impact their potency and selectivity.

The sulfamoyl group is a key component of sulfonamides, which exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects. nih.gov The nature of the substituents on the sulfamoyl nitrogen can dramatically alter the biological profile of the molecule. For instance, in a series of ROMK inhibitors based on the 3-sulfamoylbenzamide (B74759) scaffold, varying the aryl or heteroaryl substitutions at the sulfamoyl group led to compounds with high human ROMK selectivity.

Furthermore, research on inhibitors of the STAT3 signaling pathway, based on the niclosamide (B1684120) scaffold, demonstrated that the introduction of a hydrophilic sulfamoyl group (−SO₂NH₂) improved aqueous solubility. researchgate.net Further structural modifications of the N-substituted sulfamoylbenzamide derivatives led to compounds with potent antitumor activity. nih.gov

The following table illustrates the effect of different substituents on the sulfamoyl moiety on the inhibitory activity of certain sulfamoylbenzamide derivatives against human ecto-nucleotide triphosphate diphosphohydrolases (h-NTPDases).

| Compound | Sulfamoyl Moiety Substituent | Target | IC₅₀ (µM) |

| 3i | N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase1 | 2.88 ± 0.13 |

| 3f | N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | h-NTPDase2 | Sub-micromolar |

| 3j | 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | h-NTPDase2 | Sub-micromolar |

| 4d | 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | h-NTPDase2 | Sub-micromolar |

| 2d | 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | 0.28 ± 0.07 |

Role of Benzamide Ring Substitutions

For example, in a series of sulfamoylbenzamide derivatives investigated as HBV capsid assembly modulators, substitutions on the benzamide ring were systematically explored. researchgate.net Similarly, in the development of selective CB2 agonists, modifications to the benzamide portion of the molecule were a key part of the optimization process. researchgate.net

The introduction of different functional groups on the benzamide ring can modulate the compound's properties. For instance, a methoxy (B1213986) group can enhance lipophilicity and metabolic stability. In a study of 1,4-dihydropyridine (B1200194) hybrid benzamide derivatives, the presence of an electron-withdrawing group like 4'-chloro on the phenyl ring of the benzamide moiety resulted in significant analgesic activity. dovepress.com

The table below shows examples of how different substitutions on the benzamide ring of various compound series affect their biological activity.

| Compound Series | Benzamide Ring Substituent | Observed Effect on Activity |

| ROMK Inhibitors | N-4-(isoxazol-5-yl)phenyl sulfonamide | ~5-fold improvement in Tl⁺ flux potency |

| ROMK Inhibitors | N-4-chlorophenyl sulfonamide | ~5-fold improvement in Tl⁺ flux potency |

| ROMK Inhibitors | N-4-(oxazol-5-yl)phenyl analogue | Good ROMK potency but higher microsomal turnover |

| Chlamydia trachomatis inhibitors | p-methyl phenyl amide | Comparable anti-infective activity at higher concentrations |

| Chlamydia trachomatis inhibitors | 3-fluoro-5-methylaniline analogue | Promising activity, but lower than lead compounds at 1 µM |

Stereochemical Influences on Biological Activity

Chirality, the property of a molecule being non-superimposable on its mirror image, plays a critical role in the biological activity of many drugs. mdpi.comrsc.org Since biological targets such as enzymes and receptors are themselves chiral, they often interact differently with the enantiomers of a chiral drug. mdpi.comijpras.com This can lead to one enantiomer (the eutomer) being responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even cause adverse effects. mdpi.combiomedgrid.com

In the case of sulfamoylbenzamide derivatives, stereochemistry can significantly influence their biological activity. A notable example is the study of N-[(1-alkyl-2-pyrrolidinyl)methyl]-5-sulfamoylbenzamides as dopamine (B1211576) D2 receptor antagonists. nih.gov In this series, the stereospecificity of the compounds' activity was found to change from the S-configuration to the R-configuration as the length of the 1-alkyl side chain on the pyrrolidine (B122466) ring increased. nih.gov

Rational Design Strategies for Enhanced Target Selectivity

Rational drug design aims to develop compounds with high affinity and selectivity for a specific biological target, thereby maximizing therapeutic efficacy while minimizing off-target effects. For sulfamoylbenzamide compounds, various rational design strategies are employed to enhance their target selectivity.

One approach involves exploiting structural differences between the target and related off-targets. For example, in the development of ROMK inhibitors, a novel series of 3-sulfamoylbenzamides was identified that showed remarkable species-selective inhibition, being highly selective for human ROMK over the rat ortholog. nih.gov This selectivity was achieved through optimization of the 3-sulfamoylbenzamide scaffold. nih.gov

Another strategy is to design compounds that interact with specific, less conserved regions of the target protein. Heteroaryldihydropyrimidine (HAP) and sulfamoylbenzamide (SBA) compounds, both of which inhibit HBV replication, bind to the same pocket at the dimer-dimer interface of the core protein. researchgate.net However, HAPs occupy a unique hydrophobic subpocket that is not engaged by SBAs, leading to different mechanisms of action and potentially different resistance profiles. researchgate.net This highlights how subtle differences in binding can be exploited to achieve selectivity.

Molecular modeling and computational methods are also valuable tools in the rational design of selective inhibitors. By understanding the three-dimensional structure of the target and the binding modes of different ligands, it is possible to design new molecules with improved selectivity.

Strategies for Modulating Biological Activity through Structural Modifications

The biological activity of a compound is not solely determined by its affinity for the target but also by its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Structural modifications are often necessary to optimize these properties, particularly lipophilicity and metabolic stability.

General Lipophilicity Concepts:

For sulfamoylbenzamide derivatives, the introduction of polar functional groups can decrease lipophilicity and improve aqueous solubility. researchgate.net Conversely, adding non-polar substituents can increase lipophilicity. A balance must be struck to achieve the desired biological effect. For instance, in a series of anticancer sulfonamide derivatives, compounds with a 1-naphthyl substituent were found to be more lipophilic than those with a phenyl substituent. mdpi.com

Metabolic Stability Concepts:

Metabolic stability refers to a compound's resistance to being broken down by metabolic enzymes, primarily in the liver. psu.edunih.govopenaccessjournals.com Poor metabolic stability can lead to rapid clearance from the body, resulting in a short duration of action and the need for frequent dosing. psu.edu

Several strategies can be employed to enhance the metabolic stability of sulfamoylbenzamide derivatives:

Blocking Metabolically Vulnerable Sites: Identifying the "soft spots" in a molecule that are prone to metabolism and introducing blocking groups at these positions can prevent metabolic degradation. psu.edumdpi.com

Bioisosteric Replacement: Replacing a metabolically labile group with a more stable bioisostere can improve metabolic stability while maintaining the desired biological activity. mdpi.compressbooks.pub For example, replacing a labile ester with a more stable amide group is a common strategy. psu.edu

Introduction of Electron-Withdrawing Groups: Deactivating aromatic rings with strongly electron-withdrawing groups can make them less susceptible to oxidative metabolism. pressbooks.pub

By applying these principles of SAR and lead optimization, medicinal chemists can systematically refine the structure of N-methyl-4-sulfamoylbenzamide and its analogs to develop new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

Design of Focused Compound Libraries for SAR Elucidation

The elucidation of SAR for sulfamoylbenzamide compounds heavily relies on the rational design and synthesis of focused compound libraries. These libraries are not random collections of molecules but are carefully curated sets of analogs designed to probe specific structure-activity hypotheses. The design process for these libraries incorporates several key principles to maximize the information obtained from biological screening.

Rational Design and Building Block Selection:

The design of focused libraries often begins with a lead compound, such as this compound, or a hit identified from high-throughput screening. asm.org Computational methods, including molecular docking and dynamics simulations, play a significant role in the rational design of new derivatives. nih.govresearchgate.net These techniques help to predict how modifications to the scaffold will affect binding to the target protein, providing a rationale for the selection of specific building blocks. nih.gov

The selection of building blocks is a critical step and is guided by several strategies:

Diversity-Oriented Synthesis (DOS): This approach aims to create a collection of structurally diverse molecules from a common starting material. nih.govbroadinstitute.orgscispace.com By systematically varying the building blocks, stereochemistry, and core scaffolds, DOS allows for the exploration of a broad chemical space, which can lead to the identification of novel and potent analogs. nih.govnih.gov

Focused Substituent Variation: Based on the analysis of the lead compound's binding mode, specific regions of the molecule are targeted for modification. For instance, if a particular region is solvent-exposed, introducing polar groups can enhance solubility and potentially form additional interactions with the target. nih.gov Conversely, if a hydrophobic pocket is identified, appending nonpolar moieties can improve binding affinity.

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. sigmaaldrich.com A common bioisosteric replacement for carboxylic acids in drug design is the N-acylsulfonamide group itself. Within the sulfamoylbenzamide class, the amide bond has been replaced with other groups like triazoles to explore the impact on activity. researchgate.net The use of boronic acids as bioisosteres for carboxylic acids has also been explored to improve potency and solubility.

Strategies for Library Synthesis:

Once the library is designed, efficient synthetic strategies are employed to generate the target compounds. Parallel synthesis techniques, often automated, are used to rapidly produce a large number of derivatives for screening. researchgate.net The choice of synthetic route is crucial and is often designed to be modular, allowing for the easy introduction of diverse building blocks at different positions of the sulfamoylbenzamide scaffold. nih.gov

Data Analysis and Iterative Design:

The biological data obtained from screening the focused library is then used to build and refine SAR models. This is an iterative process where the results from one library inform the design of the next, leading to a more refined understanding of the key structural features required for activity. nih.gov This iterative cycle of design, synthesis, and testing is fundamental to the lead optimization process.

The following interactive data table showcases representative sulfamoylbenzamide derivatives and their reported biological activities, illustrating the application of these design principles.

| Compound Name | Modification from this compound | Target/Assay | Activity (IC50/EC50) | Research Finding |

| This compound | - | - | - | Reference Compound |

| NVR 3-778 | Complex piperidine (B6355638) and pyrazole (B372694) additions | HBV Capsid Assembly | 0.73 µM (EC50) | A potent class II capsid assembly modulator. nih.gov |

| Compound 7b | Replacement of a piperidine hydroxyl with a phenylboronic acid | HBV Capsid Assembly | 0.83 µM (EC50) | Comparable activity to NVR 3-778 with improved water solubility. nih.govnih.gov |

| BA-38017 | Modifications to the core and substituent groups | HBV Replication | 0.16 µM (EC50) | Optimized benzamide derivative with improved antiviral activity. asinex.com |

| Compound 13 | N-4-(oxazol-5-yl)phenyl sulfanilide modification | ROMK Ion Channel | 35 nM (IC50) | Good potency but higher metabolic turnover. |

| Compound 5o | N-(2-methyl-5-nitrophenyl) and other substitutions | α-Glucosidase | 10.13 µM (IC50) | Potent inhibitor with specific substitution patterns favoring activity. scispace.com |

Emerging Research Areas and Unconventional Applications of Sulfamoylbenzamides

Sulfamoylbenzamides as Chemical Probes for Biological Systems

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, with high potency and selectivity. febs.org They are crucial tools for understanding complex biological processes at the molecular level, acting directly on the protein of interest. febs.org While high-quality probes are still needed for a large portion of the human proteome, the development of these molecules is a significant area of research. febs.org

Sulfamoylbenzamide derivatives are increasingly being explored for their potential as chemical probes. smolecule.com Their ability to be synthetically modified allows for the fine-tuning of their properties to target specific biological molecules and pathways. For instance, certain complex sulfamoylbenzamide derivatives are investigated for their potential to study enzyme interactions and cellular pathways. The design of these probes often involves creating molecules that can bind to a target with high affinity, typically below 100 nM, and exhibit at least a tenfold selectivity against related targets. nih.gov

One area of application is in molecular imaging. Researchers are developing probes for targets like carbonic anhydrases, which are implicated in cancer. google.comresearchgate.net The sulfamoylbenzamide core can be incorporated into larger molecules that include reporter groups, allowing for the visualization and study of these enzymes in biological systems. google.com For example, N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide has been identified as a potential chemical probe for investigating specific biological pathways. smolecule.com The development of such probes is essential for target validation in the early stages of drug discovery. febs.org

Integration into Composite Materials for Advanced Research Applications

An innovative and unconventional application of sulfamoylbenzamide derivatives is their integration into composite materials for environmental and industrial purposes. These hybrid materials combine the properties of the organic sulfamoylbenzamide with an inorganic matrix to create materials with enhanced functionalities. acs.org

A notable example is the development of a composite material for the removal of heavy metal ions from aqueous solutions. nih.govacs.org In one study, a derivative, N-(((2-((2-aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide, was impregnated into a hydrous zirconium oxide matrix. acs.orgnih.govacs.org This created a novel adsorbent composite, AESB/HZO, designed to capture Nickel(II) ions from water. acs.orgnih.govacs.org

The effectiveness of this composite material was systematically optimized by studying various parameters. acs.org The research demonstrated that the composite has a high potential for Ni(II) removal. nih.govacs.org The binding mechanism is pH-dependent; at lower pH, the sulfonyl group is primarily responsible for binding Ni(II) through outer-sphere complexation, while at a pH range of 6.0-7.5, the amino and sulfonyl groups work together for a more efficient inner-sphere surface complexation. nih.govacs.org

Table 1: Optimized Conditions for Ni(II) Removal by AESB/HZO Composite

| Parameter | Optimized Value |

| Contact Time | 85 min |

| pH | 6 |

| Adsorbent Dose | 10 mg/20 mL |

| Initial Ni(II) Concentration | 20 mg L⁻¹ |

| Removal Efficiency | 99.35% |

This data is based on a study optimizing the removal of Ni(II) from aqueous solutions using the AESB/HZO composite material. acs.org

The successful synthesis and application of such composite materials open up new avenues for using sulfamoylbenzamide derivatives in environmental remediation and the development of advanced functional materials. changwon.ac.krpolyu.edu.hkwjarr.com

Role in Organic Synthesis as Reagents or Precursors

The sulfamoylbenzamide framework is a valuable building block in organic synthesis, serving as a precursor for more complex molecules with significant biological activities. The presence of multiple functional groups—the amide, the sulfonamide, and the aromatic ring—allows for a variety of chemical transformations.

A significant application is in the synthesis of inhibitors of the hepatitis B virus (HBV) capsid assembly. nih.gov Researchers have used the sulfamoylbenzamide scaffold as a starting point to design and synthesize new derivatives aimed at disrupting the viral life cycle. nih.govtermedia.pl By systematically modifying different parts of the molecule, scientists can optimize the antiviral activity and safety profile of the resulting compounds. nih.gov For example, starting from 2-fluorobenzoic acid, a multi-step synthesis involving chlorosulfonylation and amidation reactions yields a core sulfamoylbenzamide structure which is then further diversified. nih.gov